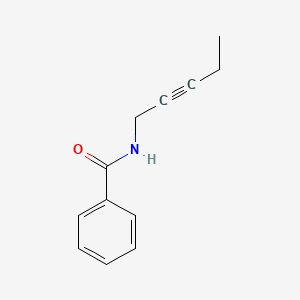

N-(Pent-2-yn-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Pent-2-yn-1-yl)benzamide is an organic compound belonging to the benzamide family. Benzamides are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, characterized by the presence of a benzamide group attached to a pent-2-yn-1-yl chain, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pent-2-yn-1-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods: Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-(Pent-2-in-1-yl)benzamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in Amine oder andere reduzierte Formen umwandeln.

Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Benzamidgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Benzamidoxide ergeben, während die Reduktion Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

N-(Pent-2-in-1-yl)benzamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein in der organischen Synthese und der Entwicklung neuer Materialien.

Industrie: Benzamide werden bei der Herstellung von Pharmazeutika, Agrochemikalien und Polymeren verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von N-(Pent-2-in-1-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Studien haben beispielsweise gezeigt, dass ähnliche Verbindungen das serotonerge System, insbesondere die 5-HT1A- und 5-HT3-Rezeptoren, modulieren, was zu antidepressiven Wirkungen führt . Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen mit Ziel-Enzymen und -Proteinen zu bilden, spielt eine entscheidende Rolle für ihre biologische Aktivität .

Ähnliche Verbindungen:

N-(3-((3-(Trifluormethyl)phenyl)selenyl)prop-2-in-1-yl)benzamid: Bekannt für seine antidepressiven Wirkungen.

2,3-Dimethoxybenzamid: Zeigt antioxidative und antibakterielle Aktivitäten.

Substituiertes-N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid: Untersucht auf seine antituberkulare Aktivität.

Einzigartigkeit: N-(Pent-2-in-1-yl)benzamid zeichnet sich durch seine einzigartige Pent-2-in-1-yl-Kette aus, die ihr besondere chemische Eigenschaften und Reaktivität verleiht. Dieses Strukturmerkmal unterscheidet sie von anderen Benzamiden und trägt zu ihren spezifischen Anwendungen in verschiedenen Bereichen bei.

Wirkmechanismus

The mechanism of action of N-(Pent-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, studies have shown that similar compounds modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors, leading to antidepressant-like effects . The compound’s ability to form hydrogen bonds with target enzymes and proteins plays a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects.

2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.

Uniqueness: N-(Pent-2-yn-1-yl)benzamide stands out due to its unique pent-2-yn-1-yl chain, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzamides and contributes to its specific applications in various fields.

Eigenschaften

CAS-Nummer |

808737-51-1 |

|---|---|

Molekularformel |

C12H13NO |

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

N-pent-2-ynylbenzamide |

InChI |

InChI=1S/C12H13NO/c1-2-3-7-10-13-12(14)11-8-5-4-6-9-11/h4-6,8-9H,2,10H2,1H3,(H,13,14) |

InChI-Schlüssel |

VXBZWZVKDFWPDU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC#CCNC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)

![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)

![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)

![1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-](/img/structure/B12521224.png)

![2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12521231.png)